N-(2-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Physicochemical profiling Lipophilicity Drug likeness

N-(2-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 852176-99-9) is a synthetic small molecule within the 6-oxo-1,6-dihydropyridine-3-carboxamide class, characterized by the presence of a 2-iodophenyl substituent on the amide nitrogen. It has the molecular formula C12H9IN2O2 and a molecular weight of 340.12 g/mol.

Molecular Formula C12H9IN2O2
Molecular Weight 340.12 g/mol
Cat. No. B14914918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Molecular FormulaC12H9IN2O2
Molecular Weight340.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=CNC(=O)C=C2)I
InChIInChI=1S/C12H9IN2O2/c13-9-3-1-2-4-10(9)15-12(17)8-5-6-11(16)14-7-8/h1-7H,(H,14,16)(H,15,17)
InChIKeyWELKZIMTFNICDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 852176-99-9): Core Identity and Procurement Baseline


N-(2-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 852176-99-9) is a synthetic small molecule within the 6-oxo-1,6-dihydropyridine-3-carboxamide class, characterized by the presence of a 2-iodophenyl substituent on the amide nitrogen . It has the molecular formula C12H9IN2O2 and a molecular weight of 340.12 g/mol . The compound is commercially available from multiple suppliers, typically at 98% purity . The 6-oxo-1,6-dihydropyridine core is a recognized privileged scaffold in medicinal chemistry, with derivatives reported as inhibitors of MEK, JNK2, and DHODH, as well as antimicrobial agents . However, it is critical to note that the specific biological activity of this exact compound is not yet characterized in peer-reviewed pharmacological studies; existing BindingDB entries under patent US8703811 that reference a compound with the same example number (Example 4) correspond to a different chemical structure (SMILES: Fc1cc(I)ccc1Nc1ccnc2cc(Cl)ccc12) and thus cannot be attributed to the target compound .

Why N-(2-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Cannot Be Substituted by Other 6-Oxo-1,6-dihydropyridine-3-carboxamides


Generic substitution within the 6-oxo-1,6-dihydropyridine-3-carboxamide class carries quantifiable risk even in the absence of characterized biological targets, because the physicochemical properties that govern solubility, permeability, and synthetic tractability are exquisitely sensitive to the N-aryl substituent. The 2-iodophenyl group imparts a computed LogP of 2.23, which is approximately 0.47 log units higher than that of the 3-fluorophenyl analog (LogP = 1.77), translating to a predicted ~3-fold difference in partition coefficient . Furthermore, the iodine atom is not merely a hydrophobic element; it serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions—a feature absent in the corresponding chloro, fluoro, or unsubstituted phenyl analogs, which either lack sufficient reactivity or offer orthogonal but distinct coupling profiles . These differences mean that two compounds with an identical core scaffold can diverge dramatically in their behavior in assay media, their permeability in cell-based models, and their utility as intermediates in library synthesis.

Quantitative Differentiation Evidence for N-(2-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide


Enhanced Lipophilicity (LogP 2.23) Differentiates N-(2-Iodophenyl) from N-(3-Fluorophenyl) Analog (LogP 1.77)

The 2-iodophenyl substituent confers a computed LogP of 2.2318, compared to 1.7663 for the N-(3-fluorophenyl) analog, a difference of +0.47 log units . Both compounds share an identical topological polar surface area (TPSA) of 61.96 Ų and the same hydrogen bond donor (2) and acceptor (2) counts, isolating the LogP difference to the halogen effect on lipophilicity .

Physicochemical profiling Lipophilicity Drug likeness Permeability prediction

2-Iodophenyl Substituent as a Superior Synthetic Handle for Cross-Coupling vs. 2-Chlorophenyl or 2-Fluorophenyl Analogs

The aromatic C–I bond in the 2-iodophenyl substituent is intrinsically more reactive toward oxidative addition with Pd(0) catalysts than the corresponding C–Br or C–Cl bonds, due to the lower bond dissociation energy of C–I (~57 kcal/mol vs. ~68 kcal/mol for C–Br and ~81 kcal/mol for C–Cl) . This enables Suzuki, Sonogashira, and Buchwald–Hartwig couplings under milder conditions, providing a derivatization pathway that the 2-chloro and 2-fluoro congeners lack or require harsher conditions to achieve .

Medicinal chemistry Cross-coupling Library synthesis SAR exploration

Availability at Defined 98% Purity from Multiple Reputable Suppliers Supports Reproducible Procurement

The compound is commercially stocked at 98% purity by multiple suppliers including Leyan (Product No. 1358203) and Moldb (Cat. No. M144825), providing procurement redundancy and batch-to-batch consistency . This contrasts with less common 6-oxo-1,6-dihydropyridine-3-carboxamide analogs that are available only through custom synthesis with longer lead times and variable purity.

Chemical procurement Reproducibility Quality control Supplier benchmarking

Lack of Characterized Biological Activity for the Exact Compound—A Critical Gap in the Evidence Base

Despite the presence of biological activity data (IC50 = 580 nM against PfDHODH) associated with 'US8703811, Example 4' in the BindingDB entry BDBM120364, the SMILES string for that entry (Fc1cc(I)ccc1Nc1ccnc2cc(Cl)ccc12) does not match the structure of N-(2-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide . No peer-reviewed publication or authoritative database currently reports quantitative target engagement, cellular potency, or in vivo efficacy data for this specific compound. This absence of pharmacological characterization represents a critical differentiator when selecting compounds for target-based screening: procurement of this compound for such applications carries higher uncertainty than analogs with published activity profiles.

Pharmacological characterization Target engagement Evidence gap analysis Procurement risk

Recommended Application Scenarios for N-(2-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Based on Differentiated Evidence


Scaffold Diversification in Medicinal Chemistry: Use as a Cross-Coupling-Ready Intermediate

The 2-iodophenyl group provides a reactive aryl iodide handle that enables rapid diversification via Suzuki, Sonogashira, or Buchwald–Hartwig coupling to generate focused libraries of 6-oxo-1,6-dihydropyridine-3-carboxamide analogs. Procurement of this specific compound eliminates the need for an additional halogenation step that would be required if starting from the unsubstituted N-phenyl analog . The LogP of 2.23 positions the compound in a favorable lipophilicity range for cell permeability, while the TPSA of 61.96 Ų remains within drug-like space, making it a rational starting point for hit-to-lead optimization .

Physicochemical Probe for Structure–Property Relationship (SPR) Studies

The quantifiable LogP difference of +0.47 relative to the N-(3-fluorophenyl) analog provides a controlled experimental pair for investigating the impact of halogen-driven lipophilicity on assay outcomes—such as cellular permeability, non-specific protein binding, and metabolic stability—while holding TPSA, hydrogen bond donor/acceptor counts, and rotatable bonds constant . This makes the compound a valuable comparator for SPR campaigns that seek to deconvolute the contributions of specific physicochemical parameters to in vitro performance.

De Novo Phenotypic or Target-Based Screening as a Novel Chemotype

Given the absence of characterized target engagement data for this specific structure, the compound is rationally deployed in unbiased phenotypic or broad-panel biochemical screens where its unexplored biological space is an asset rather than a liability. The 6-oxo-1,6-dihydropyridine-3-carboxamide scaffold has validated activity across multiple target classes (kinases, DHODH, antimicrobial targets), suggesting that a novel N-aryl substitution pattern may yield distinct selectivity or potency profiles . Procurement at 98% purity ensures that any screening hits are attributable to the compound rather than impurities .

Quote Request

Request a Quote for N-(2-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.